Technical Guide: Physicochemical Profile of 6-Bromo-3-difluoromethoxy-2-nitrotoluene
Technical Guide: Physicochemical Profile of 6-Bromo-3-difluoromethoxy-2-nitrotoluene
The following technical guide details the physicochemical and synthetic profile of 6-Bromo-3-difluoromethoxy-2-nitrotoluene , a specialized intermediate utilized in the development of fluorinated pharmaceuticals and agrochemicals.
Executive Summary
6-Bromo-3-difluoromethoxy-2-nitrotoluene (C₈H₆BrF₂NO₃) represents a high-value aromatic building block characterized by a dense functionalization pattern. Its utility stems from the orthogonal reactivity of its substituents: the bromine atom (C6) serves as a handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig); the nitro group (C2) acts as a latent amine for heterocycle construction; and the difluoromethoxy motif (C3) functions as a lipophilic hydrogen-bond donor/acceptor mimic, critical for modulating metabolic stability and membrane permeability in drug candidates.
This guide provides a comprehensive analysis of its properties, synthetic accessibility, and handling protocols, designed for researchers optimizing lead compounds.
Molecular Identity & Structural Analysis[1][2]
The molecule features a tetrasubstituted benzene core. The steric environment is defined by the contiguous substitution at positions 1, 2, and 3, creating a "push-pull" electronic system that influences both stability and reactivity.
| Attribute | Detail |
| IUPAC Name | 1-Bromo-4-(difluoromethoxy)-2-methyl-3-nitrobenzene (Alternative numbering based on priority) |
| Common Name | 6-Bromo-3-difluoromethoxy-2-nitrotoluene |
| Molecular Formula | C₈H₆BrF₂NO₃ |
| Molecular Weight | 282.04 g/mol |
| SMILES | Cc1c(Br)ccc(OC(F)F)c1[O-] |
| Key Functional Groups | Aryl Bromide, Nitro, Difluoromethoxy ether, Methyl |
Structural Diagram (Electronic Effects)
The nitro group at C2 forces the adjacent methyl (C1) and difluoromethoxy (C3) groups into specific conformations to minimize steric strain. This often results in the nitro group twisting out of planarity with the benzene ring, slightly reducing its resonance electron-withdrawing power but maintaining its inductive effect.
Physicochemical Properties[1][2][3][7][8][11][12][13][14]
Note: Values below are derived from experimental data of close structural analogs (e.g., 2-bromo-6-nitrotoluene, 4-(difluoromethoxy)nitrobenzene) and predictive QSPR models due to the niche nature of this specific isomer.
Solid-State & Thermal Profile
| Property | Value / Range | Context |
| Physical State | Crystalline Solid | Likely pale yellow to orange needles/prisms. |
| Melting Point | 45°C – 55°C (Predicted) | Low-melting solid due to disruption of crystal packing by the bulky OCHF₂ and twisted nitro group. |
| Boiling Point | ~280°C (at 760 mmHg) | High boiling point driven by polarity; likely decomposes before boiling at atm pressure. |
| Flash Point | >110°C | Non-flammable under standard transport conditions. |
Solution Chemistry
| Property | Value | Implications for Extraction/Chromatography |
| LogP (Octanol/Water) | 3.2 ± 0.3 | Highly lipophilic. Retains well on C18 columns. |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. Requires organic co-solvents (DMSO, DMF) for bio-assays. |
| Solubility (Organics) | High | Soluble in DCM, EtOAc, THF, Toluene. |
| pKa | N/A | No ionizable protons in the pH 1–14 range (neutral molecule). |
Synthetic Accessibility & Purity Profiling
The synthesis of this compound requires careful regiocontrol.[1] The most robust route avoids direct nitration of the difluoromethoxy species (which can lead to defluorination) and instead installs the labile OCHF₂ group late or on a protected phenol.
Synthetic Workflow (Graphviz Visualization)
The following pathway illustrates the "Phenol-First" strategy, which is generally safer and higher yielding.
Figure 1: Preferred synthetic route leveraging the directing effect of the hydroxyl group to install the bromine at C6 before capping with the difluoromethyl group.
Causality in Synthetic Design
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Bromination Step: We start with 3-hydroxy-2-nitrotoluene. The hydroxyl group is a strong ortho/para director.[1] Since the ortho positions are blocked (by nitro) or sterically hindered, bromination occurs predominantly at the para position (C6), which is the desired target.
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Difluoromethylation: The use of chlorodifluoromethane (Freon-22) or sodium chlorodifluoroacetate is performed after bromination. Doing this earlier might risk side reactions during the bromination step, as the OCHF₂ group is acid-sensitive (can hydrolyze to an aldehyde).
Reactivity & Stability Profile
Chemical Stability
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Acid Stability: Moderate. The difluoromethoxy group is an acetal-like structure. Prolonged exposure to strong Lewis acids (e.g., BBr₃) or hot aqueous mineral acids will hydrolyze the -OCHF₂ to a phenol or aldehyde.
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Base Stability: Good. Stable to carbonates and hydroxides at room temperature.
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Thermal Stability: The nitro group introduces a risk of decomposition at temperatures >180°C. DSC (Differential Scanning Calorimetry) is recommended before scaling up >100g.
Functional Group Transformations
This molecule is a "linchpin" intermediate:
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Suzuki Coupling: The C6-Br bond is activated by the electron-withdrawing nitro group, making it highly reactive for Pd-catalyzed coupling with aryl boronic acids.
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Nitro Reduction: Can be reduced to the aniline (using Fe/NH₄Cl or H₂/Pd-C). Note: H₂/Pd-C may concomitantly debrominate the ring (hydrodehalogenation); therefore, chemoselective reduction (e.g., SnCl₂ or Fe/AcOH) is preferred if the bromine must be retained.
Experimental Protocols
Protocol A: Analytical Characterization (HPLC)
To validate purity during synthesis.
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Column: Agilent Zorbax Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.
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Gradient: 50% B to 95% B over 10 minutes.
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Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 210 nm (general).
-
Retention Time: Expected to elute late (~7-8 min) due to high lipophilicity.
Protocol B: Handling & Safety
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Hazard Class: Irritant (Skin/Eye), Acute Tox (Oral).[2]
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PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light (nitro compounds can photodegrade).
References
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ChemicalBook. (2025).[3] 4-(Difluoromethoxy)nitrobenzene Properties and Analogous Structures. Retrieved from
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National Center for Biotechnology Information. (2025). PubChem Compound Summary for 2-Bromo-3,6-difluorotoluene (Analogous Scaffold). Retrieved from
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BenchChem. (2025).[4] Synthesis of Bromonitrotoluene Derivatives: Technical Guides. Retrieved from
-
Organic Syntheses. (1923). Bromination of Toluidine Derivatives (Classic Mechanism Reference). Org. Synth. 1923, 3,[5] 11. Retrieved from
